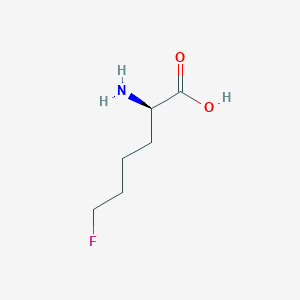

(2R)-2-Amino-6-fluorohexanoic acid

Description

(2R)-2-Amino-6-fluorohexanoic acid is a fluorinated non-proteinogenic amino acid with the molecular formula C₆H₁₂FNO₂ and a molecular weight of 149.16 g/mol. The compound features a hexanoic acid backbone with a fluorine atom at the 6th carbon and an amino group at the 2nd carbon in the (R)-configuration. Its stereochemistry and fluorine substitution distinguish it from naturally occurring amino acids, making it valuable for studying enzyme inhibition, metabolic pathways, and peptide modifications.

Properties

Molecular Formula |

C6H12FNO2 |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

(2R)-2-amino-6-fluorohexanoic acid |

InChI |

InChI=1S/C6H12FNO2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,8H2,(H,9,10)/t5-/m1/s1 |

InChI Key |

YKOLKJMDEUXJDP-RXMQYKEDSA-N |

Isomeric SMILES |

C(CCF)C[C@H](C(=O)O)N |

Canonical SMILES |

C(CCF)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-6-fluorohexanoic acid typically involves the introduction of the fluorine atom into the hexanoic acid backbone. One common method is the fluorination of a suitable precursor, such as 2-aminohexanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-6-fluorohexanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of oximes, nitriles, or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted amino acids with different functional groups replacing the fluorine atom.

Scientific Research Applications

(2R)-2-Amino-6-fluorohexanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.

Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-6-fluorohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of key enzymes or modulation of signaling pathways, resulting in the desired therapeutic outcomes.

Comparison with Similar Compounds

Enantiomeric Pair: (2S)-2-Amino-6-fluorohexanoic Acid

- Structural Difference : The (2S)-enantiomer shares the same molecular formula but differs in stereochemistry at the 2nd carbon.

- Implications : Stereochemistry influences biological activity. For example, enantiomers may exhibit divergent binding affinities to chiral enzymes or receptors. The (2R)-form could have unique metabolic stability or pharmacokinetic profiles compared to the (2S)-counterpart .

- Data: Property (2R)-Isomer (2S)-Isomer Molecular Weight 149.16 g/mol 149.16 g/mol CAS Number Not explicitly provided 1867792-62-8

Fluorinated Amino Acids with Borono Substituents: (R)-2-Amino-6-boronohexanoic Acid Derivatives

- Structural Difference: Compounds like (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid replace fluorine with a borono group (-B(OH)₂) and include a piperidinyl-ethyl side chain.

- Implications: Borono groups enhance reactivity with diols (e.g., in RNA or enzyme active sites), enabling applications as protease inhibitors or in Suzuki-Miyaura cross-coupling reactions. The fluorine in (2R)-2-amino-6-fluorohexanoic acid, in contrast, provides metabolic resistance and electronic effects without borono’s cross-coupling utility .

- Synthesis: Borono derivatives are synthesized from oxazinane precursors via multi-step routes, whereas fluorinated analogs may use nucleophilic fluorination or chiral resolution .

Aromatic Fluorinated Amino Acids: (2R)-2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic Acid

- Structural Difference: This compound features a phenyl ring substituted with fluorine and methoxy groups, contrasting with the aliphatic chain of this compound.

- The aliphatic fluorine in the hexanoic acid derivative may instead modulate pKa or solubility .

- Data: Property this compound (2R)-Aromatic Analog Molecular Formula C₆H₁₂FNO₂ C₉H₁₀FNO₃ Molecular Weight 149.16 g/mol 199.18 g/mol

Guanidine-Substituted Analogs: (S)-2-Amino-6-guanidohexanoic Acid

- Structural Difference : Incorporates a guanidine group at the 6th position instead of fluorine.

- Implications: Guanidine’s strong basicity (pKa ~12–13) enhances interactions with acidic residues in proteins, useful for designing enzyme inhibitors. Fluorine’s electronegativity (Pauling scale: 4.0) provides a polar but non-basic substituent, favoring different binding modes .

Aziridine-Containing Dipeptides

- Structural Difference : Compounds like (2R)-aziridine-2-carboxylic acid-containing dipeptides introduce a strained three-membered ring.

- Implications: Aziridine’s ring strain increases reactivity, enabling covalent bond formation with nucleophiles (e.g., in enzyme active sites). The linear fluorohexanoic acid lacks this reactivity but offers conformational flexibility .

Biological Activity

(2R)-2-Amino-6-fluorohexanoic acid, a fluorinated amino acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Fluorinated compounds often exhibit unique properties that can enhance the efficacy of drugs, making them valuable in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

This compound is characterized by the presence of a fluorine atom at the sixth position of the hexanoic acid chain. Its chemical structure can be represented as follows:

This compound is an isomer of 6-fluorohexanoic acid and is part of a broader class of fluorinated amino acids known for their diverse biological activities.

The introduction of fluorine into amino acids can significantly alter their interaction with biological molecules. Several studies have investigated how this compound interacts with enzymes and receptors:

Case Studies

Several studies have documented the biological effects and therapeutic potential of this compound:

- Study on Enzyme Inhibition : A study published in a peer-reviewed journal examined the inhibitory effects of various fluorinated amino acids on human arginases, revealing that certain derivatives could significantly reduce enzyme activity with IC50 values in the nanomolar range . Although this compound was not the primary focus, its structural similarity suggests potential for similar activity.

- Neuropharmacological Research : In a model assessing the impact of fluorinated amino acids on neurotransmitter release, researchers found that this compound could modulate GABA release in neuronal cultures. This finding supports its potential use in treating neurological disorders .

Biological Activity Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.